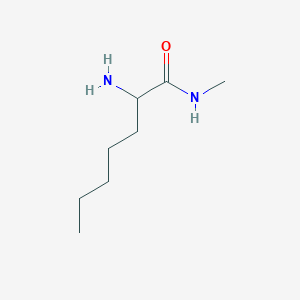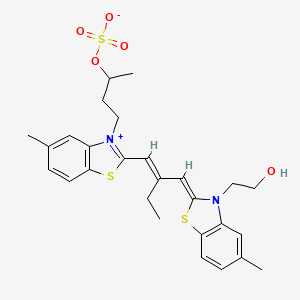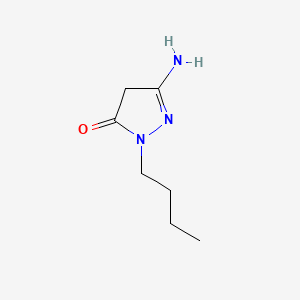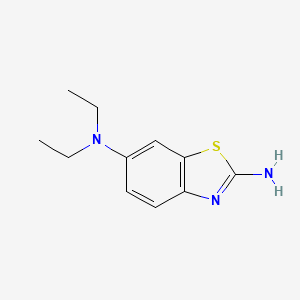
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a pentylhydroxypentyl side chain derived from D-galactose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Attachment of the Pentylhydroxypentyl Side Chain: This step involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to attach the D-galactose-derived side chain.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazolidine ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID may be studied for its potential biological activity. Compounds with thiazolidine rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could play a crucial role in binding to the target, while the carboxylic acid group might be involved in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the pentylhydroxypentyl side chain.
2-(D-Galacto-pentylhydroxypentyl)-1,3-thiazolidine: Lacks the carboxylic acid group.
4®-1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents on the thiazolidine ring.
Uniqueness
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the combination of its thiazolidine ring, carboxylic acid group, and the D-galactose-derived side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
124650-46-0 |
|---|---|
Molekularformel |
C9H17NO7S |
Molekulargewicht |
283.295 |
IUPAC-Name |
(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
JEPVUMTVFPQKQE-NOVZGDRXSA-N |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Synonyme |
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)







